

1-(4-Fluorophenyl)cyclopentanecarboxylic acid

CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	1-(4-
Compound Name:	Fluorophenyl)cyclopentanecarbox
	ylic acid
Cat. No.:	B1331334

[Get Quote](#)

Technical Guide: 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a fluorinated aromatic carboxylic acid with a cyclopentane moiety. While specific data for this compound is not extensively available in public literature, its structural analogs have garnered interest in medicinal chemistry and materials science. This technical guide provides a summary of the available information for **1-(4-fluorophenyl)cyclopentanecarboxylic acid** and presents detailed experimental protocols and data for closely related compounds to serve as a valuable resource for researchers.

Compound Identification and Properties

While a specific CAS number for **1-(4-Fluorophenyl)cyclopentanecarboxylic acid** is not readily found in major chemical databases, its existence is noted by some suppliers. For reference, the properties of closely related analogs are provided below.

Property	1-(4-Fluorophenyl)cyclopentanecarboxylic acid	1-(4-Fluorophenyl)cyclopropanecarboxylic acid	1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid	1-(4-Fluorophenyl)cyclohexane-1-carboxylic acid
CAS Number	Not readily available	773100-29-1[1]	849217-48-7[2] [3][4]	214263-00-0[5]
Molecular Formula	C ₁₂ H ₁₃ FO ₂ [6]	C ₁₀ H ₉ FO ₂	C ₁₁ H ₁₀ FNO ₃ [2] [3]	C ₁₃ H ₁₅ FO ₂
Molecular Weight	208.23 g/mol	180.18 g/mol	223.2 g/mol [2][3]	222.25 g/mol
Appearance	-	-	White to almost white powder or crystal[3]	-
Purity	-	99%[1]	≥ 98% (HPLC)[3]	-
Melting Point	-	-	173 - 177 °C[3]	-

Experimental Protocols: Synthesis of 1-Aryl-Cycloalkanecarboxylic Acids

Detailed experimental data for the synthesis of **1-(4-Fluorophenyl)cyclopentanecarboxylic acid** is scarce. However, general methods for the synthesis of 1-aryl-cycloalkanecarboxylic acids can be adapted. A common and effective method involves the alkylation of an arylacetonitrile followed by hydrolysis.

General Synthesis of 1-Aryl-Cyclopentanecarbonitrile

This procedure describes the synthesis of the nitrile intermediate, which can then be hydrolyzed to the carboxylic acid.

Materials:

- Arylacetonitrile (e.g., 4-Fluorophenylacetonitrile)

- 1,4-Dihalobutane (e.g., 1,4-Dibromobutane)
- Strong base (e.g., Sodium Hydroxide)
- Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)
- Solvent (e.g., Toluene or Benzene)

Procedure:

- To a stirred solution of the arylacetonitrile and a phase-transfer catalyst in the chosen solvent, add a concentrated aqueous solution of the strong base.
- Add the 1,4-dihalobutane dropwise to the reaction mixture.
- Heat the mixture and maintain the temperature for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).
- After the reaction is complete, cool the mixture to room temperature.
- Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to obtain the crude 1-aryl-cyclopentanecarbonitrile.
- The crude product can be further purified by distillation or chromatography.

Hydrolysis of 1-Aryl-Cyclopentanecarbonitrile to the Carboxylic Acid

Materials:

- 1-Aryl-cyclopentanecarbonitrile
- Strong acid (e.g., Sulfuric acid or Hydrochloric acid) or a strong base (e.g., Sodium Hydroxide)

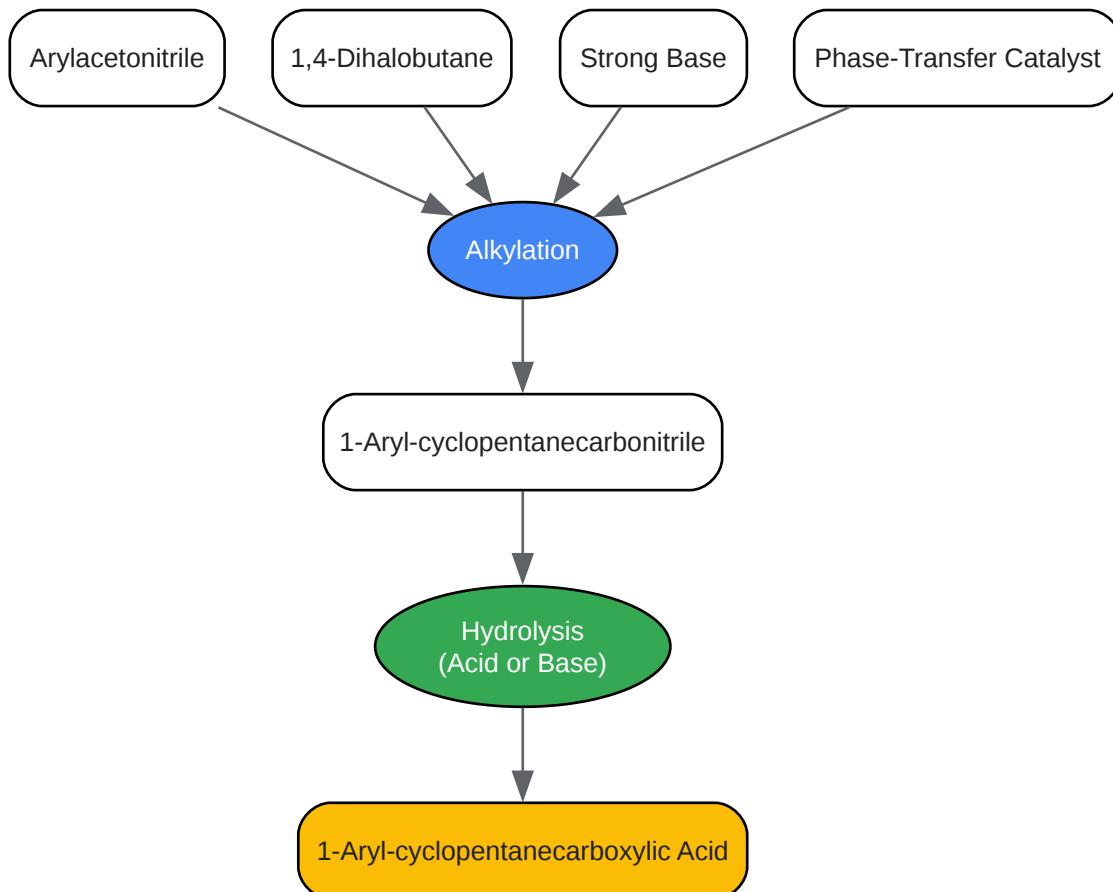
- Water

Acidic Hydrolysis Procedure:

- Add the 1-aryl-cyclopentanecarbonitrile to a mixture of concentrated acid and water.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
- Cool the reaction mixture and pour it into ice water.
- The carboxylic acid may precipitate out of the solution and can be collected by filtration.
- Alternatively, extract the product with a suitable organic solvent.
- Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent to yield the crude carboxylic acid.
- The product can be purified by recrystallization.

Potential Biological Activity

While no specific biological activity has been reported for **1-(4-Fluorophenyl)cyclopentanecarboxylic acid**, the introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to modulate the metabolic stability and pharmacokinetic properties of a molecule. Carboxylic acid moieties are also prevalent in many biologically active compounds.


Derivatives of similar structures, such as fluoroaryl-substituted compounds, have shown a range of biological activities, including potential applications as anticancer agents.^[7] The development of novel synthetic methods for related cyclopentane carboxylic acid derivatives is also an active area of research, with some compounds showing inhibitory activity against enzymes like aldo-keto reductases (AKR1C1 and AKR1C3), which are targets in hormone-dependent cancers.^[8]

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic workflow for the preparation of 1-aryl-cyclopentanecarboxylic acids.

General Synthesis of 1-Aryl-Cyclopentanecarboxylic Acids

[Click to download full resolution via product page](#)

Caption: A general two-step synthesis of 1-aryl-cyclopentanecarboxylic acids.

Logical Relationship of Related Compounds

The following diagram illustrates the structural relationship between the target compound and its more frequently cited analogs.

Caption: Structural analogs of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 773100-29-1 Cas No. | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | Apollo [store.apolloscientific.co.uk]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 214263-00-0|1-(4-Fluorophenyl)cyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid [chemicalbook.com]
- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(4-Fluorophenyl)cyclopentanecarboxylic acid CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331334#1-4-fluorophenyl-cyclopentanecarboxylic-acid-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com